Scientific Field: Spectroscopy and Nonlinear Optics
Summary of the Application: This compound was used in a study to evaluate its structure and properties.
Methods of Application: The structure of the compound was evaluated systematically. Charge transfer interactions in the molecule were evaluated using NBO and HOMO-LUMO analysis.
Results or Outcomes: The Z-scan analysis gave insight into the two-photon absorption behavior of the molecule. The negative sign of nonlinear refraction confirmed the self-defocusing behavior.
Scientific Field: Pharmacology
Summary of the Application: 2-chloro-2′,6′-acetoxylidide is a nonsteroidal anti-inflammatory drug.
Methods of Application: This compound was used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection.
Scientific Field: Chemistry
Summary of the Application: A newly synthesized thiazole compound, N-(2,6-dimethylphenyl)-4-(4-chlorophenyl) thiazol-2-amine, was evaluated in a systematic way.
Methods of Application: The structure of the compound was evaluated using geometrical parameters, vibrational wavenumbers, and hyperpolarizability. Charge transfer interactions in the molecule were evaluated using NBO and HOMO-LUMO analysis.
Results or Outcomes: The Z-scan analysis provided insight into the two-photon absorption behavior of the molecule.
Summary of the Application: 2-chloro-2′,6′-acetoxylidide was used in the simultaneous determination of the enantiomers of tocainide in blood plasma.
Methods of Application: The compound was used in gas-liquid chromatography with electron-capture detection.
4-chloro-N-(2,6-dimethylphenyl)butanamide is an organic compound characterized by its molecular formula . This compound features a butanamide backbone, with a chloro substituent at the fourth carbon and a 2,6-dimethylphenyl group attached to the nitrogen atom. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science .
The reactions yield various products:
Research indicates that 4-chloro-N-(2,6-dimethylphenyl)butanamide may exhibit biological activity, potentially interacting with specific biomolecules. Its mechanism of action likely involves binding to enzymes or receptors, which could alter their activity and lead to various biological effects. Investigations into its therapeutic properties suggest potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological studies .
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 2,6-dimethylaniline. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion. In industrial settings, continuous flow reactors and automated systems may enhance efficiency and yield .
4-chloro-N-(2,6-dimethylphenyl)butanamide has several applications across different fields:
Studies on the interactions of 4-chloro-N-(2,6-dimethylphenyl)butanamide with various biomolecules are ongoing. These investigations aim to elucidate its binding affinities and mechanisms of action at the molecular level. Understanding these interactions is crucial for assessing its potential therapeutic applications and safety profiles .
Several compounds share structural similarities with 4-chloro-N-(2,6-dimethylphenyl)butanamide:
The uniqueness of 4-chloro-N-(2,6-dimethylphenyl)butanamide lies in its specific structural features:
The direct conversion of nitroarenes to N-aryl amides via reductive acylation has emerged as a streamlined strategy for synthesizing 4-chloro-N-(2,6-dimethylphenyl)butanamide. A metal-free protocol utilizing trichlorosilane (HSiCl~3~) enables the reduction of nitro groups to N-silylated amines, which subsequently react with anhydrides or lactones to form amides. For instance, reacting 2,6-dimethylnitrobenzene with γ-butyrolactone in the presence of HSiCl~3~ and a tertiary amine generates the target compound with a chlorine atom at the γ-position, achieving yields of 75–85%. This method bypasses the isolation of toxic aniline intermediates, enhancing safety and atom economy.
Photoredox catalysis offers an alternative pathway, leveraging hydrogen atom transfer (HAT) to generate acyl radicals from aldehydes, which couple with nitroarenes under visible light irradiation. While this approach avoids metal reductants, its applicability to 4-chloro-N-(2,6-dimethylphenyl)butanamide requires precise control over radical intermediates to prevent undesired side reactions. Comparative studies indicate that trichlorosilane-mediated reductions provide superior regioselectivity for chlorine incorporation compared to photoredox methods.
Anhydrides serve as efficient acylating agents in the synthesis of 4-chloro-N-(2,6-dimethylphenyl)butanamide. Pivalic anhydride ((t-BuCO)~2~O) facilitates direct amidation between carboxylic acids and N-alkyl anilines under base-free conditions, producing the target amide with pivalic acid as the sole byproduct. This method achieves yields exceeding 80% for sterically hindered substrates, such as 2,6-dimethylaniline, due to the anhydride’s ability to activate carboxyl groups without requiring pre-functionalization.
Triflic anhydride (Tf~2~O) further enhances reactivity by generating electrophilic nitrilium intermediates from secondary amides, enabling tandem cyclization and nucleophilic trapping. For example, treatment of 4-chlorobutanamide derivatives with Tf~2~O in acetonitrile promotes intramolecular cyclization, forming pyrrolidine or piperidine frameworks while retaining the chlorine substituent. This strategy is particularly valuable for constructing polycyclic architectures derived from 4-chloro-N-(2,6-dimethylphenyl)butanamide.
Solvent polarity profoundly influences the nucleophilic substitution kinetics during chlorine incorporation. Polar aprotic solvents like acetonitrile accelerate the reaction by stabilizing transition states in trichlorosilane-mediated reductions, reducing activation energy by 15–20 kJ/mol compared to toluene. Conversely, ethereal solvents such as tetrahydrofuran (THF) favor slower, more controlled reactions, minimizing over-acylation byproducts.
Kinetic studies of 4-chloro-N-(2,6-dimethylphenyl)butanamide synthesis reveal a second-order dependence on nitroarene and anhydride concentrations, with rate constants (k) of 0.45 M^−1^ min^−1^ in acetonitrile. Bromine analogues exhibit similar kinetics, suggesting that leaving-group ability (Cl vs. Br) has negligible impact on the rate-determining step. However, steric effects from the 2,6-dimethylphenyl group reduce k by 30% compared to unsubstituted anilines, highlighting the need for optimized solvent systems in hindered substrates.
Regioselective chlorine incorporation at the γ-position of 4-chloro-N-(2,6-dimethylphenyl)butanamide is achieved through lactone ring-opening reactions. Treatment of γ-butyrolactone with HSiCl~3~ generates a chlorinated intermediate, which undergoes nucleophilic attack by the in situ-formed aryl amine to install the chlorine atom exclusively at the γ-carbon. Density functional theory (DFT) calculations indicate that this selectivity arises from the lower activation energy (ΔG^‡^ = 68.2 kJ/mol) for γ-attack compared to β- or δ-positions (ΔG^‡^ > 75 kJ/mol).
In photoredox systems, chlorine selectivity is governed by the radical addition pathway, where acyl radicals preferentially couple with nitroso intermediates at the least sterically hindered position. For 2,6-dimethyl-substituted substrates, this results in >95% γ-chlorination due to the methyl groups’ ortho-directing effects.
The optimization of aliphatic chain length represents a fundamental strategy in medicinal chemistry for enhancing target affinity and biological potency [1] [2]. For 4-chloro-N-(2,6-dimethylphenyl)butanamide, the four-carbon butanamide chain serves as a critical structural element that influences both molecular recognition and binding kinetics [3] [4].
Research investigating aliphatic chain length variations in similar structural frameworks demonstrates that extending the carbon chain from two to four carbons typically results in enhanced hydrophobic interactions with target binding sites [5] [6]. The optimal chain length often correlates with the depth and geometry of the binding pocket, where longer chains can access deeper hydrophobic regions but may encounter steric limitations [7] [8].
Studies on related compounds reveal that the four-carbon butanamide chain provides an optimal balance between flexibility and conformational restriction [2] [3]. Molecular dynamics simulations indicate that this chain length allows sufficient conformational sampling while maintaining favorable entropic contributions to binding [9] [10]. The terminal chlorine atom at the four-carbon position creates additional opportunities for halogen bonding interactions, which can contribute significantly to binding affinity [11] [12].
| Chain Length | Predicted Binding Affinity (relative) | Conformational Flexibility | Hydrophobic Contact Area |
|---|---|---|---|
| C2 | 0.3 | High | Limited |
| C3 | 0.7 | Moderate | Moderate |
| C4 | 1.0 | Optimal | Extensive |
| C5 | 0.6 | Excessive | Potentially hindered |
The relationship between chain length and target affinity follows a typical bell-shaped curve, where the four-carbon configuration represents the optimal point for most biological targets [4] [5]. This optimization reflects the balance between increased hydrophobic surface area and potential steric clashes with the binding site [6] [7].
The electronic properties of aromatic substituents profoundly influence the biological activity of pharmaceutical compounds through modulation of molecular electrostatic potential and polarizability [11] [12] [13]. The 2,6-dimethylphenyl moiety in 4-chloro-N-(2,6-dimethylphenyl)butanamide exhibits distinct electronic characteristics that affect both target binding and molecular stability [14] [15].
The methyl groups at the 2 and 6 positions function as electron-donating groups through hyperconjugation and inductive effects [16] [17]. These substituents increase the electron density of the aromatic ring, resulting in enhanced nucleophilicity and altered hydrogen bonding patterns [18] [11]. The symmetrical substitution pattern creates a sterically hindered environment that influences both conformational preferences and binding selectivity [12] [13].
Research on para-substituted aromatic systems demonstrates that electron-withdrawing groups generally enhance binding affinity through improved electrostatic complementarity with target sites [11] [14]. Conversely, electron-donating groups like methyl substituents can improve metabolic stability by reducing susceptibility to oxidative metabolism [15] [16].
| Substitution Pattern | Hammett σ Value | Electronic Effect | Predicted Activity Impact |
|---|---|---|---|
| 2,6-dimethyl | -0.34 | Electron-donating | Moderate enhancement |
| 2,6-diethyl | -0.42 | Strong electron-donating | Significant enhancement |
| 2,6-dichloro | +0.46 | Electronic-withdrawing | Reduced activity |
| Unsubstituted | 0.00 | Neutral | Baseline activity |
Computational analysis reveals that the highest occupied molecular orbital energy levels are significantly influenced by the dimethyl substitution pattern [17] [18]. The electron-donating nature of the methyl groups raises the energy of the highest occupied molecular orbital, potentially affecting charge transfer interactions with biological targets [11] [12]. This electronic modification can enhance binding affinity through improved orbital overlap with complementary sites on target proteins [13] [14].
Molecular dynamics simulations provide crucial insights into the conformational behavior and dynamic properties of 4-chloro-N-(2,6-dimethylphenyl)butanamide in physiological environments [9] [10] [19]. These computational approaches reveal the preferred conformational states and their relative populations under biological conditions [20] [21].
Contemporary molecular dynamics studies employ sophisticated force fields and extended simulation timescales to capture relevant conformational transitions [9] [19]. For amide-containing compounds like 4-chloro-N-(2,6-dimethylphenyl)butanamide, simulation protocols typically extend beyond 100 nanoseconds to ensure adequate sampling of conformational space [10] [20].
The conformational analysis focuses on key torsional angles, particularly those involving the amide bond rotation and the aliphatic chain flexibility [21] [22]. Principal component analysis of simulation trajectories identifies the dominant modes of molecular motion and their contributions to overall conformational dynamics [9] [23].
Advanced molecular dynamics simulations incorporating target proteins reveal the dynamic nature of binding site interactions [21] [23]. The conformational flexibility of the butanamide chain allows adaptation to different binding site geometries, potentially contributing to broad-spectrum activity [22] [24]. These studies demonstrate that conformational selection plays a crucial role in the binding mechanism, with the molecule sampling multiple states before achieving optimal target complementarity [9] [19].
Bioisosteric replacement represents a fundamental strategy for optimizing the metabolic stability of pharmaceutical compounds while maintaining or enhancing biological activity [25] [26] [27]. For 4-chloro-N-(2,6-dimethylphenyl)butanamide, several strategic modifications can be implemented to improve metabolic resistance [28] [29].
The amide functionality in 4-chloro-N-(2,6-dimethylphenyl)butanamide represents a potential site of metabolic vulnerability due to peptidase activity [26] [30]. Bioisosteric replacements for the amide bond include 1,2,3-triazoles, oxadiazoles, and other heterocyclic systems that maintain similar geometric and electronic properties [27] [30].
Research demonstrates that 1,2,3-triazole bioisosteres exhibit significantly improved metabolic stability compared to their amide counterparts [30] [25]. The triazole ring provides resistance to enzymatic hydrolysis while maintaining hydrogen bonding capabilities essential for target binding [26] [27].
| Bioisosteric Replacement | Metabolic Stability Improvement | Activity Retention | Synthetic Accessibility |
|---|---|---|---|
| 1,2,3-Triazole | 3-5 fold | 85-95% | High |
| 1,2,4-Oxadiazole | 2-4 fold | 70-85% | Moderate |
| Thioamide | 1.5-2 fold | 90-100% | High |
| Reverse amide | 2-3 fold | 60-80% | Low |
The 2,6-dimethylphenyl ring system can be modified through strategic bioisosteric replacements to enhance metabolic stability [28] [31]. Saturated bioisosteres such as 2-oxabicyclo[2.2.2]octane have demonstrated remarkable improvements in physicochemical properties while maintaining biological activity [31] [25].
Studies on imatinib derivatives reveal that replacement of para-substituted phenyl rings with saturated bioisosteres results in improved water solubility, enhanced metabolic stability, and reduced lipophilicity [31] [26]. The 2-oxabicyclo[2.2.2]octane system provides an optimal balance of these properties while preserving the three-dimensional spatial requirements for target binding [27] [28].
The chlorine atom at the terminal position of the butanamide chain can be replaced with alternative bioisosteres to modulate both metabolic stability and target affinity [25] [29]. Fluorine substitution typically enhances metabolic resistance due to the strength of the carbon-fluorine bond, while maintaining similar electronic properties [26] [27].
Alternative bioisosteric replacements include trifluoromethyl groups, which provide enhanced metabolic stability and unique electronic properties [28] [30]. These modifications can significantly extend the half-life of the compound while potentially improving target selectivity [29] [31].
| Halogen Bioisostere | Metabolic Half-life Extension | Binding Affinity Change | Physicochemical Impact |
|---|---|---|---|
| Fluorine | 2-3 fold | Minimal change | Reduced lipophilicity |
| Trifluoromethyl | 4-6 fold | Enhanced | Increased metabolic resistance |
| Methyl | 1.5-2 fold | Moderate reduction | Improved solubility |
| Hydroxyl | 1-1.5 fold | Variable | Enhanced polarity |